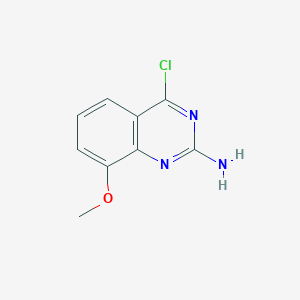

4-Chloro-8-methoxyquinazolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-8-methoxyquinazolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-14-6-4-2-3-5-7(6)12-9(11)13-8(5)10/h2-4H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPWONLDCZSTAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 8 Methoxyquinazolin 2 Amine and Analogous Systems

Established Synthetic Routes to Quinazoline (B50416) Core Structures

The synthesis of the quinazoline scaffold has been a subject of extensive research, leading to the development of both classical and modern methodologies. These routes provide the essential framework upon which specific functional groups can be installed to yield derivatives like 4-Chloro-8-methoxyquinazolin-2-amine.

Classical Approaches for Quinazoline Ring Formation

Historically, the synthesis of quinazolines has relied on condensation reactions starting from readily available ortho-substituted anilines. These foundational methods, though sometimes requiring harsh conditions, are still relevant in organic synthesis.

Niementowski Quinazoline Synthesis: This technique involves the fusion of anthranilic acid and its derivatives with amides at high temperatures (130–150 °C). mdpi.comijmpr.in The reaction proceeds through an initial acylation of the anthranilic acid followed by cyclization and dehydration to form a quinazolin-4(3H)-one.

Morgan Synthesis: In this method, a 2-acylaminobenzoic acid is refluxed with an aromatic amine in the presence of a dehydrating agent like phosphorus trichloride (B1173362) (PCl₃) to yield 2,3-disubstituted quinazolin-4(3H)-ones. mdpi.com

From Isatoic Anhydride (B1165640): Amination of isatoic anhydride with ammonium (B1175870) hydroxide (B78521), followed by cyclization with reagents like ethyl orthoformate, provides a pathway to quinazolin-4(3H)-ones. mdpi.comresearchgate.net Similarly, benzoxazin-4-one derivatives can be converted to the corresponding quinazolinones upon treatment with ammonium hydroxide and subsequent heating. mdpi.com

Early Syntheses: The first synthesis of the parent quinazoline was reported by Gabriel in 1903, starting from o-nitrobenzylamine, which was reduced and then condensed with formic acid, followed by oxidation. wikipedia.orgmdpi.com

Modern Synthetic Strategies for Diverse Quinazoline Derivatives

Contemporary organic synthesis has introduced a variety of more efficient, milder, and versatile methods for constructing the quinazoline ring system. These modern strategies often employ catalytic systems and novel reaction conditions to improve yields and expand substrate scope. nih.gov

Metal-Catalyzed Reactions: Transition metals such as palladium, copper, and iron are widely used to catalyze the formation of quinazolines. mdpi.comnih.gov These methods can involve C-H activation, cross-coupling reactions, and aerobic oxidative cyclizations, offering high efficiency and atom economy. nih.govresearchgate.net For instance, copper-catalyzed one-pot multi-component reactions of ortho-bromoaromatic ketones with aldehydes and ammonia (B1221849) can produce quinazoline derivatives. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for quinazoline synthesis. nih.govnih.gov This technique is often employed for solvent-free reactions, making it an environmentally benign alternative to conventional heating. frontiersin.org

Multi-Component Reactions (MCRs): MCRs provide a powerful tool for building molecular complexity in a single step. Three-component reactions involving substituted benzaldehydes, o-aminoarylketones, and an ammonium source like ammonium acetate (B1210297) can efficiently produce highly substituted quinazolines. nih.govfrontiersin.org

Photoredox Catalysis: Visible-light-assisted photoredox catalysis offers a metal-free approach for oxidative C(sp²)–C(sp³) bond formation to construct the quinazoline ring from amidine derivatives. nih.gov

Table 1: Comparison of Synthetic Methodologies for Quinazoline Core Structures

| Methodology | Starting Materials (Typical) | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical (e.g., Niementowski) | Anthranilic acids, Amides | High temperature (130-150°C) | Readily available starting materials | Harsh conditions, limited scope, moderate yields |

| Metal-Catalyzed (e.g., Copper) | 2-Aminobenzyl alcohols, Nitriles/Amides | Metal catalyst (e.g., CuCl, PdCl₂), often elevated temperature | High efficiency, broad substrate scope, C-H functionalization | Catalyst cost and toxicity, potential for metal contamination |

| Microwave-Assisted | Aldehydes, 2-Aminobenzophenones | Microwave irradiation, often solvent-free | Rapid reaction times, high yields, green chemistry | Requires specialized equipment |

| Multi-Component Reactions | Aldehydes, Ketones, Ammonium source | One-pot, often catalyzed | High atom economy, operational simplicity, diversity | Optimization can be complex |

Specific Synthetic Pathways to this compound and Related Compounds

The synthesis of this compound requires a multi-step approach that builds upon the quinazoline core with precise installation of the chloro, methoxy (B1213986), and amine functionalities at the C4, C8, and C2 positions, respectively. The process typically begins with the synthesis of a key precursor.

Precursor Synthesis and Intermediate Transformations (e.g., 2,4-dichloro-8-methoxyquinazoline)

A common and versatile intermediate for accessing substituted quinazolines is a 2,4-dichloroquinazoline (B46505) derivative. The synthesis of 2,4-dichloro-8-methoxyquinazoline (B45189) is a critical step.

Formation of 8-Methoxyquinazoline-2,4(1H,3H)-dione: The synthesis typically starts from a substituted anthranilic acid, in this case, 2-amino-3-methoxybenzoic acid. This starting material can be cyclized with a carbonyl source like potassium cyanate (B1221674) or urea (B33335) to form the corresponding quinazolinedione. google.comacs.org A one-pot synthesis from 2-aminobenzamides using di-tert-butyl dicarbonate (B1257347) has also been reported for analogous structures. acs.org

Chlorination to 2,4-dichloro-8-methoxyquinazoline: The resulting 8-methoxyquinazoline-2,4(1H,3H)-dione is then subjected to chlorination. This transformation is commonly achieved by heating the dione (B5365651) with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, or thionyl chloride (SOCl₂). chemicalbook.com The reaction converts the two carbonyl groups of the dione into chloro groups, yielding the key intermediate, 2,4-dichloro-8-methoxyquinazoline.

Amination Reactions at the C2 Position

With the 2,4-dichloro-8-methoxyquinazoline intermediate in hand, the next step involves introducing the amine group. This is accomplished via a nucleophilic aromatic substitution (SₙAr) reaction. A crucial aspect of this step is regioselectivity.

In the 2,4-dichloroquinazoline system, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. nih.gov This is due to the electronic influence of the nitrogen atoms in the pyrimidine (B1678525) ring. nih.gov Consequently, direct amination often leads to preferential substitution at the C4 position. nih.govresearchgate.net

To synthesize this compound, where the amine is at the less reactive C2 position, specific strategies are required. One plausible synthetic route involves a sequence where the 2-amino group is introduced prior to the final chlorination step. This would involve the synthesis of 2-amino-8-methoxyquinazolin-4(3H)-one as an intermediate, which is then chlorinated at the C4 position. This approach circumvents the regioselectivity challenge of direct substitution on the dichloro-intermediate. The synthesis of N-substituted 2-aminoquinazolin-4-ones has been achieved by reacting methyl anthranilates with N-arylcyanamides under specific conditions to control the regioselectivity. rsc.org

Chlorination Strategies at the C4 Position

The final key transformation to yield this compound from a 2-amino-8-methoxyquinazolin-4(3H)-one intermediate is the selective chlorination of the C4-oxo group. The lactam-lactim tautomerism in quinazolinones allows the oxygen at C4 to be converted into a leaving group. mdpi.com

This conversion is typically accomplished using standard chlorinating reagents:

Phosphorus Oxychloride (POCl₃): Heating the quinazolinone with POCl₃ is a widely used method to replace the hydroxyl/oxo group at C4 with a chlorine atom. nih.govacs.org The reaction can be run neat or in a high-boiling solvent.

Thionyl Chloride (SOCl₂): Thionyl chloride, often with a catalytic amount of a solvent like dimethylformamide (DMF), can also be used for this chlorination. mdpi.com

Other Reagents: Combinations such as triphenylphosphine (B44618) with N-chlorosuccinimide or trichloroisocyanuric acid have also been reported as effective systems for the chlorination of 4(3H)-quinazolinones, providing the corresponding 4-chloroquinazoline (B184009) in high yield. mdpi.comresearchgate.net

The reaction proceeds through the formation of a phosphorylated or related intermediate, which is then displaced by a chloride ion to furnish the final 4-chloroquinazoline product. nih.gov

Table 2: Key Reaction Steps for this compound Synthesis

| Step | Reaction Type | Starting Material | Key Reagent(s) | Product |

|---|---|---|---|---|

| 1 | Cyclization/Dione Formation | 2-Amino-3-methoxybenzoic acid | Urea or Potassium Cyanate | 8-Methoxyquinazoline-2,4(1H,3H)-dione |

| 2 | Amination | 8-Methoxyquinazoline-2,4(1H,3H)-dione | Ammonia source | 2-Amino-8-methoxyquinazolin-4(3H)-one |

| 3 | Chlorination | 2-Amino-8-methoxyquinazolin-4(3H)-one | POCl₃ or SOCl₂ | This compound |

Methoxy Group Introduction and Modifications at the C8 Position

The synthesis of this compound typically commences with a precursor already bearing the methoxy group at the C8 position. The most common strategy involves the use of 2-amino-3-methoxybenzoic acid as the starting material. This readily available compound incorporates the desired methoxy substituent at the correct position from the outset.

The synthesis proceeds through the formation of a 2-amino-8-methoxyquinazolin-4(3H)-one intermediate. This is generally achieved by reacting 2-amino-3-methoxybenzoic acid with a cyanating agent, such as cyanamide (B42294) or a derivative, which leads to the formation of a guanidine (B92328) intermediate that subsequently cyclizes.

An alternative approach for introducing functionality at the C8 position, which could be adapted for a methoxy group, involves the synthesis of an 8-bromo or 8-iodoquinazoline (B13672197) derivative. These halogenated intermediates can then undergo nucleophilic substitution or cross-coupling reactions to introduce a methoxy group. However, for the direct synthesis of this compound, starting with the methoxy-substituted anthranilic acid is the more direct and efficient route.

Optimization of Reaction Conditions and Yields

This chlorination is commonly carried out using phosphorus oxychloride (POCl₃), often in the presence of a base. The reaction proceeds in two main stages: an initial phosphorylation of the quinazolinone, followed by nucleophilic substitution by chloride to form the 4-chloroquinazoline.

Key parameters for optimization include:

Temperature: The initial phosphorylation can occur at lower temperatures (below 25°C), while the conversion to the chloro derivative typically requires heating (70-90°C). Careful temperature control can prevent the formation of byproducts. nih.gov

Base: The use of an organic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is often employed to neutralize the HCl generated during the reaction and to facilitate the initial phosphorylation.

Reagent Stoichiometry: A minimum of one equivalent of POCl₃ is necessary for the reaction to proceed to completion. nih.gov However, an excess of POCl₃ is often used to drive the reaction forward and can also serve as the solvent.

Reaction Time: The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

The following table summarizes typical conditions for the chlorination of quinazolinones:

| Reagent | Base | Solvent | Temperature | Typical Yield |

| POCl₃ | DIPEA | Toluene | Reflux | >90% |

| POCl₃ | None | POCl₃ | Reflux | Variable |

| SOCl₂ | Catalytic DMF | Toluene | Reflux | Good |

Analytical Techniques for Synthetic Characterization and Purity Assessment

Spectroscopic Methods for Structural Elucidation (e.g., NMR, LC-UV-MS, IR)

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.

In the ¹H NMR spectrum, characteristic signals would be expected for the aromatic protons on the quinazoline ring, the methoxy group protons (a singlet typically around 3.8-4.0 ppm), and the amine protons. The coupling patterns of the aromatic protons can confirm the substitution pattern.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the methoxy carbon and the carbons of the quinazoline core. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to confirm the assignments of proton and carbon signals. mdpi.com

Liquid Chromatography-Ultraviolet-Mass Spectrometry (LC-UV-MS): This hyphenated technique provides information on the purity of the compound and its molecular weight.

The UV spectrum, typically showing absorption maxima characteristic of the quinazoline chromophore, is used for detection.

Mass spectrometry provides the molecular ion peak, confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Characteristic absorption bands would be observed for the N-H stretching of the amine group, C-H stretching of the aromatic and methoxy groups, C=N and C=C stretching of the quinazoline ring, and C-O stretching of the methoxy group.

The following table provides expected spectroscopic data for this compound:

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Amine protons (broad singlet), Methoxy protons (singlet, δ ~3.9 ppm) |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Methoxy carbon (δ ~56 ppm) |

| MS (ESI+) | [M+H]⁺ at m/z corresponding to C₉H₉ClN₃O |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~1620 (C=N stretch), ~1250 (C-O stretch) |

Chromatographic Techniques for Product Purification and Analysis (e.g., HPLC, Flash Chromatography)

Chromatographic methods are indispensable for the purification of this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound.

Reversed-phase HPLC, using a C18 column, is commonly employed.

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run under gradient or isocratic conditions.

Detection is usually performed with a UV detector at a wavelength where the compound has strong absorbance.

Flash Chromatography: This technique is used for the preparative purification of the crude product.

Normal-phase flash chromatography using silica (B1680970) gel is a common choice.

The eluent is a mixture of non-polar and polar solvents, such as hexane/ethyl acetate or dichloromethane (B109758)/methanol, with the polarity of the eluent optimized to achieve good separation of the desired product from impurities.

The following table outlines typical chromatographic conditions for the purification and analysis of quinazoline derivatives:

| Technique | Stationary Phase | Mobile Phase | Detection |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | TLC, UV |

| HPLC | C18 | Water/Acetonitrile with 0.1% Formic Acid | UV (e.g., 254 nm) |

Chemical Reactivity and Derivatization Strategies of 4 Chloro 8 Methoxyquinazolin 2 Amine

Nucleophilic Substitution Reactions at the C4-Chlorine Position

The quinazoline (B50416) core, particularly when substituted with halogen atoms, is a substrate for nucleophilic aromatic substitution (SNAr) reactions. The C4 position of 4-Chloro-8-methoxyquinazolin-2-amine is the principal site for such reactions.

Reactivity Profile of the C4-Chloro Moiety in Quinazolines

The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic attack. nih.gov In quinazoline systems substituted with leaving groups at both the C2 and C4 positions (e.g., 2,4-dichloroquinazoline), substitution occurs regioselectively at the C4 position. mdpi.com This enhanced reactivity is attributed to electronic factors; computational studies, such as Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C4 position possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more prone to nucleophilic attack compared to the C2 position. mdpi.com This inherent reactivity allows for the selective introduction of various nucleophiles at C4 under relatively mild conditions, while subsequent substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or specialized catalysts. nih.govmdpi.com

Formation of C4-Substituted Quinazoline Derivatives

One of the most common derivatization strategies for 4-chloroquinazolines is their reaction with primary or secondary amines to yield 4-aminoquinazoline derivatives. nih.govnih.gov This amination is a versatile and widely employed method for generating libraries of compounds, including unsymmetrically substituted diaminoquinazolines. digitellinc.com The reaction proceeds via a nucleophilic aromatic substitution mechanism where the amine attacks the electron-deficient C4 carbon, leading to the displacement of the chloride ion. nih.gov

A variety of amines, including anilines, benzylamines, and aliphatic amines, can be used as nucleophiles. researchgate.net The reaction conditions can be tuned to achieve high yields; for instance, microwave irradiation has been shown to accelerate these reactions, often leading to rapid and efficient product formation. nih.gov While electron-rich amines tend to react under milder conditions, electron-poor amines may require longer reaction times or harsher conditions to achieve comparable yields. nih.gov

Table 1: Examples of Amination Reactions on 4-Chloroquinazoline (B184009) Scaffolds

| Amine Nucleophile | Solvent/Conditions | Product Type | Yield | Reference |

| N-methylanilines | THF/H₂O, Microwave | 4-(N-methylanilino)quinazolines | 63-90% | nih.gov |

| o-toluidine | THF/H₂O, Microwave | 4-(o-toluidino)quinazolines | 74-78% | nih.gov |

| Various anilines | Isopropanol, Reflux | 4-Anilinoquinazolines | N/A | researchgate.net |

| Various benzylamines | Isopropanol, TEA, Reflux | 4-(Benzylamino)quinazolines | N/A | researchgate.net |

| Aryl amines | N/A | N-Aryl-4-aminoquinazolines | N/A | nih.gov |

Beyond amination, the C4-chloro group can be displaced by other heteroatom nucleophiles, such as those containing sulfur and oxygen. These reactions expand the structural diversity of accessible quinazoline derivatives. For instance, treatment of 4-chloroquinazolines with sulfur nucleophiles, like thiols or thiolate salts, can yield 4-thioether derivatives. Similarly, reaction with oxygen nucleophiles, such as alkoxides or phenoxides, can produce 4-ether or 4-aryloxy quinazolines. These nucleophilic substitution reactions are fundamental in creating analogues with varied electronic and steric properties. nih.gov The reactivity follows the same principles as amination, where the C4 position is the preferred site of attack.

Reactions Involving the C2-Amine Group

The primary amine at the C2 position of this compound offers another handle for derivatization, primarily through reactions typical of primary aromatic amines.

Acylation and Alkylation Reactions of the Primary Amine

The C2-amino group can readily undergo acylation with reagents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-(4-chloro-8-methoxyquinazolin-2-yl)amides. The introduction of an acyl group can significantly alter the electronic properties of the quinazoline system. A proposed mechanism for the synthesis of related 2-acyl-4-aminoquinazolines highlights the reactivity of the 2-amino group toward electrophilic species. researchgate.net

Alkylation of the C2-amine is also a viable derivatization strategy. This can be achieved using alkylating agents like alkyl halides (e.g., alkyl bromides) under basic conditions to yield secondary or tertiary amines at the C2 position. nih.gov For example, the synthesis of N-benzyl-4-methylquinazolin-2-amine demonstrates the formation of a secondary amine at this position. mdpi.com These reactions may sometimes require metal catalysis, such as copper-catalyzed C-N bond formation protocols, especially for more complex alkylations. nih.gov The presence of the free amine can sometimes interfere with metal catalysts by forming stable complexes, which may necessitate specific reaction conditions or protecting group strategies. nih.gov

Formation of Amine-Derived Conjugates and Hybrid Molecules

The presence of the 2-amino group and the reactive 4-chloro position on the quinazoline ring allows for the synthesis of a wide array of conjugates and hybrid molecules. These reactions typically involve the formation of new carbon-nitrogen bonds, leading to structures with potentially enhanced biological activities.

The development of hybrid molecules that combine the structural features of quinazolines and nucleobases is an area of significant interest, particularly in the design of enzyme inhibitors and therapeutic agents. longdom.org The chlorine atom at the C4 position of the quinazoline ring is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) by nitrogen-rich heterocycles like adenine (B156593). longdom.org

The conjugation of adenine with a chloro-substituted quinazoline can be achieved through a regioselective N-arylation reaction. longdom.org In a typical procedure, this compound would be reacted with adenine in the presence of a strong base at elevated temperatures. The nucleophilic nitrogen of adenine (commonly the N9 position) attacks the electron-deficient C4 carbon of the quinazoline, displacing the chloride ion to form a new C-N bond. This strategy results in the formation of a novel quinazoline-adenine hybrid molecule. Such conjugates are explored for their potential to interact with biological targets like adenosine (B11128) receptors or kinases, which are often upregulated in tumor cells. longdom.orgnih.gov

Modifications of the Methoxy (B1213986) Group at C8

The methoxy group at the C8 position provides another site for chemical modification, most commonly through O-demethylation to yield the corresponding phenol (B47542) (8-hydroxy-4-chloroquinazolin-2-amine). The conversion of an aryl methoxy ether to a hydroxyl group can significantly alter the molecule's polarity, solubility, and hydrogen bonding capabilities, which can be crucial for its biological activity.

A standard and effective method for this transformation is the use of boron tribromide (BBr₃). researchgate.net The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), at reduced temperatures (e.g., 0 °C) to control reactivity. The Lewis acidic boron atom coordinates to the methoxy oxygen, facilitating the cleavage of the methyl C-O bond. Subsequent workup with a reagent like aqueous sodium hydroxide (B78521) completes the transformation to the phenol. researchgate.net While this method is robust, care must be taken to ensure selectivity, as other functional groups on the quinazoline ring could potentially react under these conditions.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity is a critical consideration in the derivatization of polysubstituted heterocycles like this compound. The primary site of reactivity for nucleophilic substitution is the C4 position. The substitution of the chlorine atom at C4 is overwhelmingly favored over any reaction at the C2-amino group. mdpi.comnih.gov

This high regioselectivity is governed by the electronic properties of the quinazoline ring. Theoretical studies using Density Functional Theory (DFT) on related 2,4-dichloroquinazolines reveal that the carbon atom at the C4 position is significantly more electrophilic than the C2 carbon. mdpi.comnih.govresearchgate.net This is attributed to the electron-withdrawing effect of the adjacent pyrimidine (B1678525) nitrogen atom (N3), which makes C4 more susceptible to nucleophilic attack. nih.gov The activation energy for a nucleophilic attack at C4 is calculated to be lower than at C2, confirming that the substitution is both kinetically and thermodynamically favored at this position. mdpi.comresearchgate.net Consequently, when this compound is treated with a nucleophile (e.g., an amine or thiol), the reaction occurs selectively at the C4 position to displace the chloride. Stereoselectivity is generally not a factor in these aromatic substitution reactions unless a chiral nucleophile is employed.

| Position | Relative Electrophilicity | Governing Electronic Factors | Typical Reactivity | Supporting Evidence |

|---|---|---|---|---|

| C4 | High | Electron-withdrawing effect from adjacent N3 atom; Higher LUMO coefficient. mdpi.comnih.gov | Primary site for nucleophilic attack and displacement of the chloro group. semanticscholar.org | DFT calculations and extensive experimental results. mdpi.comresearchgate.net |

| C2 | Low | Less activated compared to C4; Amino group is a poor leaving group. | Generally unreactive towards nucleophilic substitution under conditions that activate C4. | Comparative studies on 2,4-disubstituted quinazolines. nih.gov |

Synthetic Applications as a Chemical Building Block

This compound is a valuable synthetic intermediate, or building block, for the construction of more complex, biologically active molecules. quinoline-thiophene.com The 4-chloroquinazoline core is a well-established scaffold for the development of potent kinase inhibitors. semanticscholar.orgnih.gov Many approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on a 4-anilinoquinazoline (B1210976) structure, which is synthesized by reacting a 4-chloroquinazoline precursor with a substituted aniline (B41778). semanticscholar.orgnih.gov

The primary application of this compound is in the synthesis of compound libraries for drug discovery. The predictable and highly regioselective displacement of the C4-chloro group allows for the systematic introduction of a wide variety of amine-containing fragments. nih.govbeilstein-journals.org This modular approach enables the exploration of structure-activity relationships by varying the substituent at the C4 position while keeping the 2-amino-8-methoxyquinazoline (B112925) core constant. These derivatives have been widely investigated as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are implicated in various cancers. semanticscholar.orgmdpi.com

| Precursor Type | Reactant | Resulting Structure Class | Therapeutic Target Example | Reference |

|---|---|---|---|---|

| 4-Chloroquinazoline | Substituted Anilines | 4-Anilinoquinazolines | EGFR Kinase | semanticscholar.orgnih.gov |

| 4-Chloroquinazoline | Aliphatic Amines | 4-Alkylaminoquinazolines | Various Kinases | beilstein-journals.orgnih.gov |

| 4-Chloroquinazoline | Hydrazine (B178648) | 4-Hydrazinylquinazolines | Precursors for Triazole Hybrids | nih.gov |

| 4-Chloroquinazoline | Nucleobases (e.g., Adenine) | Quinazoline-Nucleobase Conjugates | DOT1L, Adenosine Receptors | longdom.orgnih.gov |

Structure Activity Relationship Sar and Mechanistic Studies of 4 Chloro 8 Methoxyquinazolin 2 Amine Derivatives

Rational Design of Quinazoline (B50416) Derivatives for Targeted Biological Pathways

The design of novel therapeutic agents often involves a rational, structure-based approach to optimize the interaction of a molecule with its biological target. nih.govmdpi.com For quinazoline derivatives, this has involved modifying the core structure to enhance potency and selectivity for specific enzymes and receptors. nih.gov

Exploration of Quinazoline Scaffolds as Receptor Ligands and Enzyme Inhibitors

The quinazoline nucleus is a versatile scaffold for developing inhibitors of various enzymes and ligands for different receptors. ekb.egmdpi.com Its derivatives have been successfully developed as inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR), playing a crucial role in cancer therapy. ekb.egnih.gov The 4-aminoquinazoline core, in particular, is a well-established pharmacophore for kinase inhibitors. nih.gov Furthermore, quinazoline derivatives have been investigated as inhibitors of other enzymes like dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis and a target for anticancer and antimicrobial agents. nih.govnih.govrjpbr.com The adaptability of the quinazoline scaffold allows for the incorporation of diverse functional groups, enabling the modulation of its biological activity. mdpi.com

Design Principles for Modulating Biological Activities

The biological activity of quinazoline derivatives can be finely tuned by strategic modifications to their structure. Key design principles include:

Substitution at the C-4 position: The 4-amino group is a critical feature for many biological activities, particularly in kinase inhibition. Modifications at this position can significantly impact potency and selectivity. nih.gov

Substitution at the C-2 position: Small lipophilic groups at the C-2 position can enhance activity. nih.gov

Substitution on the quinazoline ring: Electron-releasing groups at the C-5 and/or C-6 positions can increase activity. nih.gov For instance, in the context of 4-anilino-8-methoxy-2-phenylquinoline derivatives, the position of the methoxy (B1213986) group is crucial for antiproliferative activity. nih.gov

Side chain modifications: The nature of the side chain at various positions can influence the compound's interaction with its target and its pharmacokinetic properties.

Investigation of Specific Biological Activities of Quinazoline Analogs

Building on the principles of rational design, researchers have synthesized and evaluated various analogs of 4-chloro-8-methoxyquinazolin-2-amine for a range of biological activities.

Antiproliferative and Cytotoxic Potency Studies (e.g., β-catenin/TCF4 signaling pathway modulation)

Overactivation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers. nih.govsemanticscholar.org The interaction between β-catenin and Transcription Factor 4 (TCF4) is a critical step in the activation of Wnt target genes. nih.govnih.gov Consequently, inhibiting this protein-protein interaction is a promising therapeutic strategy. nih.govmdpi.com

Novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives have been designed and synthesized as potential inhibitors of the β-catenin/TCF4 interaction. nih.govresearchgate.net These compounds have demonstrated cytotoxic potency against cancer cell lines with constitutively activated β-catenin/TCF4 signaling, such as HCT116 (colon cancer) and HepG2 (hepatocellular carcinoma). nih.govsemanticscholar.org The cytotoxic potencies (IC50) of these derivatives were found to be comparable to the established anticancer drug, imatinib (B729) mesylate. nih.gov

One of the most potent compounds in a studied series, compound (18B), induced apoptosis and inhibited cell migration in HCT116 and HepG2 cells. nih.govsemanticscholar.org These derivatives are believed to act by interacting with the active site residues of β-catenin, thereby hindering its binding to TCF4. nih.govsemanticscholar.org

| Compound | HCT116 IC50 (µM) | HepG2 IC50 (µM) |

|---|---|---|

| Derivative A | 5.64 ± 0.68 | Not Reported |

| Derivative B | Up to 23.18 ± 0.45 | Up to 23.18 ± 0.45 |

| Compound (18B) | Potent (specific value not provided) | Potent (specific value not provided) |

Antimicrobial and Antileishmanial Activity Assessments

The quinazoline scaffold is also a promising framework for the development of antimicrobial and antileishmanial agents. cabidigitallibrary.orgsphinxsai.com The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents. sphinxsai.com Quinazolin-4(3H)-one derivatives have shown activity against various bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The antimicrobial activity is often dependent on the nature and position of substituents on the quinazoline ring. eco-vector.com For instance, nitro and halo derivatives of Schiff bases derived from quinazolinones have reported antimicrobial activities. sphinxsai.com

In the context of antileishmanial activity, derivatives of quinolines, which share a bicyclic core with quinazolines, have demonstrated efficacy against Leishmania species. nih.govnih.gov For example, a chloroquinoline derivative was found to be highly effective against L. infantum and L. amazonensis. nih.gov While specific studies on the antileishmanial activity of this compound itself are not detailed in the provided context, the broader activity of related chloro-substituted heterocyclic compounds suggests this is a viable area for investigation. nih.govnih.gov Some 7-chloro-4-quinolinylhydrazone derivatives have shown activity against Leishmania amazonensis, with some compounds inducing oxidative stress and mitochondrial dysfunction in the parasites. researchgate.net

Enzyme Inhibition Studies (e.g., Kinase Inhibition, Dihydrofolate Redductase)

As previously mentioned, the 4-aminoquinazoline scaffold is a cornerstone in the development of kinase inhibitors. nih.gov Numerous clinically approved anticancer drugs, such as gefitinib (B1684475), erlotinib, and lapatinib, are tyrosine kinase inhibitors based on this core structure. nih.govnih.gov These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation. google.com The design of these inhibitors often involves modifying the substituents at the C-4, C-6, and C-7 positions of the quinazoline ring to achieve high potency and selectivity for specific kinases like EGFR and VEGFR. ekb.egnih.gov

Dihydrofolate reductase (DHFR) is another important enzyme target for quinazoline derivatives. nih.govnih.gov DHFR plays a crucial role in the synthesis of tetrahydrofolate, a cofactor essential for the production of nucleotides and certain amino acids. rjpbr.comnih.gov Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for cancer and infectious diseases. nih.govrjpbr.com A number of quinazoline analogs have been designed to mimic the structure of methotrexate, a known DHFR inhibitor, and have shown potent inhibition of mammalian DHFR. nih.gov

| Compound | Target Enzyme | Activity (IC50) |

|---|---|---|

| Quinazoline Analog 28 | DHFR | 0.5 µM |

| Quinazoline Analog 30 | DHFR | 0.4 µM |

| Quinazoline Analog 31 | DHFR | 0.4 µM |

| TSC10 | VEGFR2 | 119 nM |

Nitric Oxide (NO) Release Mechanisms from Hydrazine-Substituted Quinazolines

The design of quinazoline derivatives as nitric oxide (NO) donors represents a significant strategy in medicinal chemistry. One primary mechanism involves the substitution of the quinazoline core with a hydrazine (B178648) moiety, particularly at the C4 position. The core principle is based on the electronic properties of the quinazoline ring system. acs.org

The quinazoline nucleus is considered an electron-deficient ring. When a hydrazine group (-NHNH₂) is attached to it, the N-N bond becomes susceptible to cleavage in an oxidative environment. acs.org Mechanistic studies, including NMR and fluorescence analysis, support a process where the hydrazine moiety undergoes decomposition. This decomposition involves the cleavage of the N-N bond, which results in the release of nitric oxide and the formation of the corresponding heterocyclic amine. acs.org The generation of NO from these compounds has been confirmed experimentally using methods like the Griess test. acs.org

Another approach to induce NO release from a quinazoline scaffold involves the incorporation of nitrate (B79036) ester (-ONO₂) moieties into the molecular structure. These NO-hybrid molecules are designed to release nitric oxide under physiological conditions, which can be quantified in serum using the Griess diazotization method. rsc.org This strategy combines the pharmacological properties of the parent quinazoline molecule with the vasodilatory and signaling functions of NO. rsc.org

Mechanistic Elucidation of Biological Actions

Understanding the precise mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. This involves identifying their molecular targets, analyzing their impact on cellular signaling pathways, and observing their effects on cellular behavior.

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, most notably protein kinases. nih.govnih.gov A primary target for many 4-aminoquinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.govarabjchem.org The 4-anilinoquinazoline (B1210976) moiety, in particular, is essential for high-affinity binding to the ATP-binding site of the EGFR kinase domain, leading to the inhibition of its signaling pathway, which is often overactive in various cancers. nih.govarabjchem.org

Beyond EGFR, quinazoline derivatives have been developed to target a range of other critical proteins involved in cell proliferation and survival. These molecular targets include:

VEGFR: Vascular Endothelial Growth Factor Receptors, key regulators of angiogenesis. Dual inhibition of EGFR and VEGFR is a common strategy. ekb.eg

PI3K/Akt/mTOR pathway: This is a crucial signaling network for cell growth, proliferation, and survival. Quinazolines have been designed to inhibit components of this pathway, such as PI3K. frontiersin.orgresearchgate.net

PARP: Poly-(ADP-ribose)-polymerase is an enzyme critical for DNA repair. Certain quinazolinone scaffolds are required for PARP inhibition. nih.gov

Tubulin: Some quinazoline analogs are known to inhibit tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest and apoptosis. mdpi.com

The validation of these targets is a foundational step in drug development, often employing techniques like genomics, proteomics, and bioinformatics to confirm the functional role of the target in disease pathology. nih.gov

Once a molecular target is engaged, quinazoline derivatives can trigger a cascade of downstream effects, profoundly altering cellular signaling pathways. A significant body of research demonstrates their ability to modulate the expression of key regulatory proteins.

For instance, inhibition of the PI3K/Akt/mTOR signaling network by quinazoline compounds can effectively halt cancer cell growth and proliferation. frontiersin.org Similarly, derivatives have been shown to suppress the activation of the NF-κB signaling pathway, which is linked to inflammation and cell survival. arabjchem.org

At the level of protein expression, these compounds often induce apoptosis by altering the balance of pro- and anti-apoptotic proteins. Studies have shown that treatment with quinazoline derivatives can lead to:

Down-regulation of anti-apoptotic proteins: A decrease in the expression levels of proteins like Bcl-2 and Mcl-1 has been observed. frontiersin.orgsemanticscholar.org

Up-regulation of pro-apoptotic proteins: An increase in the expression of proteins such as Bax and the activation of executioner proteins like cleaved PARP are common findings. semanticscholar.orgnih.gov

These changes in gene and protein expression are fundamental to the anticancer effects of many quinazoline-based agents.

A variety of in vitro cellular assays are employed to characterize the biological responses elicited by quinazoline derivatives. These assays provide quantitative data on critical cellular processes like programmed cell death (apoptosis) and cell movement (migration).

Apoptosis Induction Assays: The induction of apoptosis is a hallmark of many effective anticancer agents. nih.gov Several methods are used to detect and quantify this process:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method detects the translocation of phosphatidylserine (B164497) to the outer cell membrane (an early apoptotic event) via Annexin V binding, while PI stains late apoptotic or necrotic cells with compromised membranes. semanticscholar.org

Caspase Activation Assays: Apoptosis is executed by a family of proteases called caspases. Assays can measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3/7) to confirm the activation of apoptotic pathways. nih.gov

Mitochondrial Membrane Potential: The disruption of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway. Dyes that accumulate in healthy mitochondria can be used to measure this change via flow cytometry. nih.gov

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a critical step that triggers caspase activation. This can be detected through cellular fractionation and immunoblotting. nih.gov

Morphological Analysis: Microscopic examination of cells stained with nuclear dyes (like DAPI) can reveal characteristic apoptotic features such as chromatin condensation, nuclear fragmentation, and membrane blebbing. semanticscholar.org

Cell Migration and Invasion Assays: The ability to inhibit cell migration is crucial for preventing cancer metastasis.

Wound Healing (Scratch) Assay: A scratch is made in a confluent monolayer of cells. The ability of the compound to inhibit the closure of this "wound" over time provides a measure of its effect on cell migration. rdd.edu.iq

Transwell Migration Assay: This assay uses a chamber with a porous membrane. Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber is quantified to assess migration. semanticscholar.org

| Biological Response | Common Cellular Assay | Principle of Detection |

|---|---|---|

| Apoptosis (Early) | Annexin V-FITC/PI Staining | Detects externalization of phosphatidylserine. |

| Apoptosis (Execution) | Caspase-3/7 Activity Assay | Measures cleavage of a fluorogenic substrate by active caspases. |

| Apoptosis (Mitochondrial) | Cytochrome c Release Assay | Detects cytochrome c translocation from mitochondria to cytosol. |

| Cell Migration | Wound Healing (Scratch) Assay | Measures the rate of closure of a gap in a cell monolayer. |

| Cell Migration | Transwell Assay | Quantifies cells moving through a porous membrane toward a chemoattractant. |

SAR Studies on Quinazoline Core Modifications and Substituent Effects

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of quinazoline derivatives. These studies systematically modify the core structure and its substituents to understand their influence on biological efficacy.

The biological activity of the quinazoline scaffold is highly dependent on the nature and position of its substituents. Modifications at the C2, C4, and C8 positions have been shown to be particularly important. nih.govnih.gov

C2 Position: The C2 position is a common site for modification. For antimicrobial activity, the presence of methyl or thiol groups at this position is considered important. nih.gov For PARP inhibition, a meta-substituted aromatic ring at the C2 position of the quinazoline ring is often preferred for activity. nih.gov The introduction of various aryl or heteroaryl groups can significantly modulate the compound's interaction with its target. researchgate.net

C4 Position: The C4 position is arguably one of the most critical for the anticancer activity of many quinazoline derivatives. A substituted amino group at this position is a key feature of numerous potent kinase inhibitors. nih.gov The "4-anilinoquinazoline" pharmacophore is vital for the inhibitory activity of EGFR inhibitors like gefitinib and erlotinib, as the aniline (B41778) moiety interacts with key residues in the ATP-binding pocket of the kinase. nih.govnih.gov

C8 Position: Substituents on the benzene (B151609) ring of the quinazoline core, including at the C8 position, also play a crucial role in modulating activity. For antimicrobial applications, the presence of a halogen atom (e.g., chlorine, bromine) at the C6 and C8 positions has been shown to improve activity. nih.gov In the context of developing PI3K/HDAC dual inhibitors, a fluorine atom at the C8 position was a feature of a potent lead compound. researchgate.net

| Position | Favorable Substituent/Moiety | Associated Biological Activity |

|---|---|---|

| C2 | Methyl, Thiol, meta-substituted aryl | Antimicrobial, PARP Inhibition |

| C4 | Substituted amino group (e.g., anilino) | EGFR/Kinase Inhibition, Anticancer |

| C8 | Halogen (e.g., Fluorine, Chlorine) | Antimicrobial, PI3K/HDAC Inhibition |

Correlation of Structural Features with Specific Activities of this compound Derivatives

While specific structure-activity relationship (SAR) studies dedicated exclusively to derivatives of this compound are not extensively available in publicly accessible literature, a comprehensive analysis of related quinazoline and quinazolinone scaffolds allows for the inference of how structural modifications to this core might influence biological activity. The following sections detail the correlation of structural features at key positions of the quinazoline ring—namely the 2-amino, 4-chloro, and 8-methoxy positions—with various biological activities, drawing upon established principles from the broader class of quinazoline-based compounds.

Influence of Substituents at the 2-Amino Position

The 2-amino group is a crucial pharmacophoric feature in many biologically active quinazoline derivatives. Modifications at this position have been shown to significantly modulate the potency and selectivity of these compounds across a range of therapeutic targets.

Research on various quinazolin-2-amine analogs has demonstrated that the nature of the substituent on the 2-amino group can drastically alter their biological profile. For instance, in the context of adenosine (B11128)/guanosine nucleoside ribohydrolase (AGNH) inhibition for the treatment of trichomoniasis, the presence of amine groups at both the 2 and 4 positions was found to be beneficial for inhibitory activity. digitellinc.com Preliminary studies on quinazolin-2-amine analogs have reported IC50 values of 6.5 μM, 6.8 μM, and 46 μM, indicating that even minor alterations can lead to significant changes in potency. digitellinc.com

Furthermore, the substitution of the 2-amino group with various moieties can direct the compound's activity towards different targets. General SAR studies on quinazolinone derivatives have highlighted that the presence of methyl, amine, or thiol groups at the 2-position is often essential for antimicrobial activities. nih.gov

Table 1: General Structure-Activity Relationships at the 2-Position of the Quinazoline Ring

| Substituent at Position 2 | General Impact on Biological Activity | Example Activities |

|---|---|---|

| Amino Group | Often crucial for activity; can be a key interaction point with biological targets. | Enzyme Inhibition, Antiparasitic |

| Substituted Amines | Allows for fine-tuning of potency and selectivity. | Anticancer, Antimicrobial |

| Methyl Group | Can enhance antimicrobial activity. | Antimicrobial |

| Thiol Group | Often contributes to antimicrobial efficacy. | Antimicrobial |

Role of the 4-Chloro Substituent and its Replacement

The 4-chloro group on the quinazoline ring is a versatile synthetic handle that allows for the introduction of a wide array of substituents via nucleophilic substitution. The nature of the group at this position is a critical determinant of the compound's biological activity.

In many quinazoline-based therapeutic agents, the 4-position is substituted with an amino or a substituted amino group. nih.gov The rationale behind this is that the nitrogen atom can act as a hydrogen bond acceptor or donor, facilitating interactions with the target protein. For example, in the development of anticancer agents, 4-anilinoquinazoline derivatives have been a major focus, with the aniline moiety often participating in key binding interactions within the ATP-binding pocket of kinases.

The presence of a halogen, such as chlorine, at the 4-position can also be important for activity in its own right, or it can serve as a reactive intermediate for the synthesis of more complex derivatives. The replacement of the 4-chloro group with various amines is a common strategy to generate libraries of compounds for biological screening. magtechjournal.com

Table 2: Inferred Structure-Activity Relationships at the 4-Position

| Substituent at Position 4 | General Impact on Biological Activity | Example Activities |

|---|---|---|

| Chloro Group | Serves as a key synthetic intermediate for introducing diverse functionalities. | Precursor for various biologically active compounds. |

| Amino/Substituted Amino Group | Often enhances biological activity through hydrogen bonding and other interactions. | Anticancer, Antimicrobial, Enzyme Inhibition |

Significance of the 8-Methoxy Group

Substituents on the benzene ring of the quinazoline nucleus play a significant role in modulating the physicochemical properties and biological activity of the molecule. The 8-methoxy group in this compound is expected to influence its activity profile.

Studies on quinazolinone derivatives have indicated that the presence of a halogen atom at the 8-position can improve antimicrobial activity. nih.gov While this points to the importance of substitution at this position, the specific contribution of a methoxy group is likely to be target-dependent. A methoxy group can influence the molecule's electronics, lipophilicity, and metabolic stability.

In the context of fluoroquinolone antibacterials, which share some structural similarities, an 8-methoxy group has been associated with enhanced activity against quinolone-resistant mutant DNA gyrases. researchgate.net This suggests that the 8-methoxy substituent can play a role in overcoming certain mechanisms of drug resistance.

Table 3: General Influence of Benzene Ring Substituents on Quinazoline Activity

| Position of Substituent | Type of Substituent | General Impact on Biological Activity | Example Activities |

|---|---|---|---|

| Position 8 | Halogen (e.g., Iodo) | Can significantly improve antibacterial activity. | Antibacterial |

| Position 8 | Methoxy Group | May enhance activity against resistant strains; influences physicochemical properties. | Antibacterial (in related scaffolds) |

Computational Approaches in the Research of 4 Chloro 8 Methoxyquinazolin 2 Amine and Its Analogs

In silico Molecular Modeling and Docking Studies

Molecular modeling and docking are foundational computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are crucial for understanding how a ligand, such as a quinazoline (B50416) derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations are widely used to elucidate the binding modes of quinazoline derivatives within the active sites of various protein targets. These studies can predict specific interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for molecular recognition and binding affinity. For instance, docking studies on quinazolinone derivatives have been performed to evaluate their potential as dual inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Signal Transducer and Activator of Transcription 3 (STAT3), two important targets in cancer therapy. nih.gov The results of these simulations are often quantified by a docking score or an estimated binding free energy, which helps in ranking compounds based on their predicted potency. nih.govnih.gov

In a study focused on Matrix Metalloproteinase-13 (MMP-13) inhibitors, docking was used to analyze the binding mode of quinazolinone derivatives, identifying key residues like Ala238, Thr245, and Met253 as important for interaction. researchgate.net Similarly, research on p21-activated kinases 4 (PAK4) inhibitors revealed that hydrogen bonding and hydrophobic interactions with residues such as Leu398 are vital for stabilizing the inhibitor within the kinase's active site. nih.gov These predictions provide a structural basis for the observed activity of the compounds and guide the design of new analogs with improved binding characteristics.

Table 1: Examples of Predicted Binding Affinities for Quinazoline Analogs from Docking Studies

| Compound Class | Target Protein | Predicted Binding Affinity/Score | Key Interacting Residues |

|---|---|---|---|

| Quinazolinone derivative (1f) | STAT3 | -89.38 kcal/mol (MM-GBSA) | Not specified |

| Quinazolinone derivative (3e) | STAT3 | -87.42 kcal/mol (MM-GBSA) | Not specified |

| Quinazolinone derivative | MMP-13 | Not specified | Ala238, Thr245, Thr247, Met253 |

Note: The data in this table is illustrative and compiled from various studies on quinazoline analogs.

The quinazoline scaffold is a well-established pharmacophore found in numerous approved kinase inhibitors. researchgate.net Computational screening and docking are frequently employed to identify the potential inhibitory effects of novel quinazoline derivatives against a wide range of human proteins, particularly those implicated in cancer.

In silico studies have successfully predicted the inhibitory activity of quinazoline analogs against several key protein families:

Protein Kinases: Many studies focus on kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). researchgate.net For example, 2-chloro-4-anilino-quinazolines were evaluated as dual inhibitors of EGFR and VEGFR-2. researchgate.net The design of these compounds often relies on docking them into the ATP-binding pocket of the target kinase to ensure competitive inhibition.

Poly(ADP-ribose)polymerase (PARP): Quinazoline-2,4(1H,3H)-dione derivatives have been identified as promising PARP-1 inhibitors, an important target in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms. nih.gov

Soluble Epoxide Hydrolase (sEH): Computational and experimental work has identified quinazolinone-7-carboxamides as inhibitors of human sEH, an enzyme involved in inflammation and pain signaling. nih.gov

Table 2: Quinazoline Analogs and Their Potential Human Protein Targets

| Quinazoline Analog Class | Target Human Protein | Observed/Predicted Effect |

|---|---|---|

| 4-Anilinoquinazolines | EGFR, VEGFR-2 | Inhibition |

| Quinazoline-2,4(1H,3H)-diones | PARP-1 | Inhibition |

| Quinazolinone-7-carboxamides | Soluble Epoxide Hydrolase (sEH) | Inhibition |

| Quinazoline Derivatives | CDKs (1, 2, 4, 8, 9) | Inhibition |

Note: The data in this table is illustrative and compiled from various studies on quinazoline analogs.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is invaluable for predicting the activity of newly designed molecules before they are synthesized.

Numerous QSAR studies have been conducted on quinazoline derivatives to develop models that can predict their anticancer activity. nih.gov These models are built using a "training set" of compounds with known activities and are then validated using a "test set" to ensure their predictive power. mdpi.com

For example, 2D-QSAR models have been developed for a series of 26 quinazoline derivatives acting as antitumor agents. These models use molecular descriptors (numerical values that encode chemical information) to correlate with biological activity. The statistical quality of these models is assessed by parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). researchgate.netnih.gov A study on quinazolinone derivatives as MMP-13 inhibitors successfully constructed robust 3D-QSAR models with high predictive ability (r² = 0.992, q² = 0.704). researchgate.net Machine learning techniques, such as Support Vector Machines (SVM), are also increasingly being used to build more sophisticated and predictive QSAR models for quinazoline compounds. nih.gov

Table 3: Statistical Validation of Various QSAR Models for Quinazoline Derivatives

| Model Type | Target/Activity | q² | r² | Predicted r² (r²_pred) |

|---|---|---|---|---|

| CoMFA (3D-QSAR) | PAK4 Inhibition | 0.595 | 0.986 | 0.689 |

| CoMSIA (3D-QSAR) | PAK4 Inhibition | 0.762 | 0.984 | 0.822 |

| CoMFA (3D-QSAR) | MMP-13 Inhibition | 0.646 | 0.992 | 0.829 |

| CoMSIA (3D-QSAR) | MMP-13 Inhibition | 0.704 | 0.992 | 0.839 |

Note: The data in this table is illustrative and compiled from various studies on quinazoline analogs. q² (cross-validated r-squared) and r²_pred (predicted r-squared for an external test set) are measures of the model's predictive ability, while r² (r-squared) measures the goodness of fit for the training set.

A key output of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are contour maps. researchgate.netmdpi.com These maps visualize the regions around the molecule where modifications are likely to increase or decrease biological activity. For instance, a CoMSIA contour map might show areas where bulky, electron-withdrawing, or hydrogen-bond donor groups would be favorable for enhancing potency. researchgate.net

Researchers use these insights to guide the rational design of new quinazoline derivatives. By adding or modifying substituents based on the QSAR model's predictions, chemists can optimize the lead compound to achieve higher activity. researchgate.netnih.gov For instance, based on QSAR and docking results for MMP-13 inhibitors, eight novel quinazolinone compounds were designed in silico, with predictions showing they possessed good pharmacokinetic properties and potentially excellent activity. researchgate.net This iterative process of computational design, followed by synthesis and testing, significantly accelerates the drug discovery process.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms over time. This technique is essential for assessing the conformational stability of the complex and for refining binding energy calculations.

MD simulations are used to analyze the stability of quinazoline derivatives when bound to their target proteins. nih.gov Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated from the simulation trajectory. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket and that the protein-ligand complex is stable. For example, an MD study of quinazoline compounds complexed with bacterial proteins FtsZ and GyrB showed stable RMSD values, indicating stable complexes.

Furthermore, MD simulations can be combined with methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to calculate the binding free energy of the ligand-protein complex with greater accuracy than docking scores alone. nih.govnih.gov These calculations consider factors like solvation effects and conformational changes, providing a more realistic estimate of binding affinity. In a study of quinazolinone derivatives as dual PARP1/STAT3 inhibitors, MD simulations and MM-GBSA calculations identified a lead compound with superior predicted inhibitory potential. nih.govnih.gov

Table 4: Summary of Compounds Mentioned

| Compound Name |

|---|

| 4-Chloro-8-methoxyquinazolin-2-amine |

| 2-Chloro-4-anilino-quinazoline |

| Quinazoline-2,4(1H,3H)-dione |

Future Research Directions and Unexplored Avenues for 4 Chloro 8 Methoxyquinazolin 2 Amine

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The traditional synthesis of quinazoline (B50416) derivatives can involve multiple steps, sometimes with harsh conditions and moderate yields. Future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic routes to 4-Chloro-8-methoxyquinazolin-2-amine and its precursors.

Key areas for exploration include:

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers a vast toolkit of metal-catalyzed reactions. nih.gov Future work could adapt methods like copper- or palladium-catalyzed C-N bond formation to construct the 2-aminoquinazoline (B112073) core from readily available starting materials, potentially reducing the number of synthetic steps. organic-chemistry.org

C-H Activation/Annulation Strategies: Ruthenium-catalyzed C-H activation and annulation reactions have emerged as powerful tools for building heterocyclic systems. mdpi.com Investigating the application of these methods could provide a novel, direct route to the quinazoline core, bypassing traditional condensation reactions.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly enhance reaction efficiency, reduce reaction times, and improve yields and purity. nih.gov Developing a continuous flow process or a microwave-assisted protocol for the synthesis of this compound would be highly valuable for scalable production and rapid library synthesis. For instance, microwave irradiation has proven effective for the N-arylation of 4-chloroquinazolines, a reaction type directly applicable to this compound. nih.gov

Green Chemistry Approaches: Employing greener solvents, developing metal-free oxidative cyclization methods, and utilizing organocatalysis are crucial future directions. nih.govnih.gov For example, iodine-catalyzed benzylic sp3 C-H amination or the use of PIDA (phenyliodine diacetate) as a reagent for oxidative cyclization represent more sustainable alternatives to traditional methods. nih.gov

| Synthetic Approach | Potential Advantages | Relevant Precedent |

| Metal-Catalyzed Cyclization | High efficiency, broad substrate scope, good yields. | Copper- and Palladium-catalyzed synthesis of 4-aminoquinazolines. nih.govorganic-chemistry.org |

| C-H Activation/Annulation | Atom economy, novel bond formations, direct synthesis. | Ruthenium-catalyzed methods for quinazoline synthesis. mdpi.com |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, scalability. | Efficient N-arylation of 4-chloroquinazolines. nih.gov |

| Metal-Free Oxidative Annulation | Environmental sustainability, avoidance of toxic metals. | PTSA/KOtBu-mediated synthesis of 2-aminated quinazolines. nih.gov |

Exploration of New Derivatization Reactions for Expanded Chemical Space

The true potential of this compound lies in its capacity to be elaborated into diverse libraries of compounds. Future research should systematically explore derivatization at its three key functional handles.

At the C4-Position: The chlorine atom is an excellent leaving group, making it the primary site for nucleophilic aromatic substitution (SNAr). While reactions with amines to form 4-anilinoquinazolines are common, future work should explore a broader range of nucleophiles, including oxygen (phenols, alcohols), sulfur (thiols), and carbon nucleophiles (organometallics), to introduce novel functionalities. nih.gov

At the C2-Amino Group: The primary amino group can be readily acylated, alkylated, or used in condensation reactions to attach various side chains. It can also serve as a handle for forming guanidine (B92328) linkages, which have been shown to be crucial for antiparasitic activity in other quinazoline series. nih.gov This position is ideal for introducing moieties that can modulate solubility, cell permeability, or target engagement.

At the Benzene (B151609) Ring: While the 8-methoxy group is present, further functionalization of the benzene ring (e.g., at positions 5, 6, or 7) through electrophilic aromatic substitution could be explored, although the existing substituents will direct this reactivity. Alternatively, starting from more elaborately substituted anthranilic acids could build complexity into the core structure from the outset.

A systematic exploration of these derivatization pathways will generate a large and diverse chemical library, significantly expanding the chemical space around this scaffold and increasing the probability of discovering novel biological activities.

Investigation of Additional Biological Targets and Therapeutic Applications

Quinazoline derivatives are renowned for their broad spectrum of pharmacological activities, most notably as anticancer agents that inhibit protein kinases like the Epidermal Growth Factor Receptor (EGFR). frontiersin.orgnih.gov However, the therapeutic potential of this scaffold extends far beyond oncology. ijmpr.in Future research on derivatives of this compound should cast a wide net to identify novel therapeutic applications.

Potential Therapeutic Areas for Exploration:

Oncology: Beyond EGFR, quinazolines have shown inhibitory activity against other critical cancer targets, including PI3K/Akt/mTOR pathway components, VEGFR-2, PDGFR-β, and microtubules. nih.govmedchemexpress.com A library of new derivatives should be screened against a panel of these kinases and other cancer-related targets.

Antimicrobial Agents: The quinazoline core is present in compounds with antibacterial, antifungal, and antimalarial properties. mdpi.com Given the urgent need for new antimicrobial agents to combat rising drug resistance, screening new derivatives against a panel of pathogenic bacteria and fungi is a high-priority avenue.

Anti-inflammatory and Analgesic Activity: Certain quinazoline derivatives have demonstrated significant anti-inflammatory and analgesic effects. ijmpr.inmdpi.com Future compounds could be evaluated in cell-based and animal models of inflammation and pain.

Central Nervous System (CNS) Disorders: The lipophilicity of the quinazoline scaffold allows for potential penetration of the blood-brain barrier, making it suitable for targeting CNS diseases. researchgate.net Derivatives could be explored for anticonvulsant or antipsychotic activities. ijmpr.in

Antiviral Activity: The structural features of quinazolines have been leveraged to develop compounds with activity against various viruses. mdpi.com

| Therapeutic Area | Key Molecular Targets | Rationale |

| Oncology | EGFR, VEGFR-2, PI3K, Microtubules | Well-established activity of the quinazoline scaffold. nih.govmedchemexpress.com |

| Infectious Diseases | Dihydrofolate Reductase (DHFR), DNA Gyrase | Known antimicrobial and antimalarial potential. mdpi.comtandfonline.com |

| Inflammation | COX, LOX | Precedent for anti-inflammatory activity in related compounds. mdpi.com |

| CNS Disorders | GABAA Receptors, Dopamine Receptors | Favorable physicochemical properties for brain penetration. researchgate.netmdpi.com |

Integration of High-Throughput Screening with Rational Design

To efficiently navigate the vast chemical space generated through derivatization, a synergistic approach combining high-throughput screening (HTS) and rational design is essential.

Future research should implement a quantitative HTS (qHTS) strategy. Unlike single-point screening, qHTS generates concentration-response curves for every compound in a library, providing rich data on potency and efficacy directly from the primary screen. pnas.org This approach is highly efficient for profiling large libraries and can rapidly identify structure-activity relationships (SAR). pnas.org Cell-based HTS assays can be developed to screen for inhibitors of cancer cell proliferation, modulators of specific signaling pathways, or compounds that combat microbial growth. plos.orgbroadinstitute.org

The data generated from HTS will be invaluable for fueling rational design cycles. Hits identified from the screen will serve as starting points for further optimization. The detailed SAR data will inform the design of next-generation compounds with improved potency, selectivity, and drug-like properties. researchgate.net This iterative cycle of screening and design is a powerful paradigm for accelerating the discovery of lead compounds.

Advancements in Computational Chemistry for Quinazoline Research

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, offering the ability to predict properties, guide compound design, and elucidate mechanisms of action at the molecular level. nih.gov Future research on this compound and its derivatives should extensively leverage these computational approaches.

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models like CoMFA and CoMSIA, researchers can identify the key structural features (steric, electrostatic, hydrophobic) that are critical for biological activity. frontiersin.orgtandfonline.com These models can then be used to predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates and conserving resources. biointerfaceresearch.comnih.gov

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding mode of novel derivatives within the active site of a biological target, such as a kinase or enzyme. nih.gov This provides insight into the specific molecular interactions—like hydrogen bonds and hydrophobic contacts—that drive binding affinity. japsonline.com Subsequent molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event. tandfonline.com

Virtual Screening: Large virtual libraries of derivatives can be screened in silico against the 3D structures of known biological targets. frontiersin.org This allows for the rapid and cost-effective identification of compounds that are most likely to be active, which can then be prioritized for synthesis and in vitro testing.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.gov By evaluating drug-likeness and potential liabilities early in the design process, researchers can focus on developing candidates with more favorable pharmacokinetic profiles, increasing the likelihood of success in later-stage development. nih.gov

By integrating these advanced computational techniques, the design and discovery process for new drugs based on the this compound scaffold can become significantly more efficient and targeted. nih.govjapsonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.